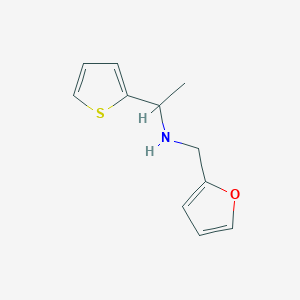

N-(2-Furylmethyl)-1-(2-thienyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-thiophen-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-9(11-5-3-7-14-11)12-8-10-4-2-6-13-10/h2-7,9,12H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIPFHCUDCASAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Furylmethyl 1 2 Thienyl Ethanamine and Its Analogs

Strategies for Precursor Synthesis

Synthesis of 2-Thiophene Ethanamine Building Blocks

1-(2-thienyl)ethanamine, a primary amine, is a crucial intermediate. Several methods for its synthesis have been reported, often starting from thiophene (B33073) or its derivatives.

One common pathway begins with the acylation of thiophene to produce 2-acetylthiophene. This ketone can then be converted to the corresponding oxime, which is subsequently reduced to yield the target amine. Another established route involves the bromination of thiophene to 2-bromothiophene, which then undergoes a Grignard reaction followed by a reaction with ethylene oxide to form 2-thiophene ethanol. This alcohol is then converted to the amine, for example, through esterification and ammonolysis.

A different approach involves the oxidation of 2-thiophene ethanol to 2-thiophene acetaldehyde, which is then reacted with hydroxylamine hydrochloride to form 2-thiophene acetaldehyde oxime. The final step is the reduction of this oxime to 2-thiophene ethylamine using a reducing agent like sodium borohydride in the presence of a catalyst system. Some prior methods have also utilized more hazardous reagents like lithium aluminum hydride for the reduction of intermediates such as 2-nitrovinyl-thiophene or 2-cyanomethyl thiophene.

| Starting Material | Key Intermediates | Key Reactions |

| Thiophene | 2-Thiophenecarbaldehyde, 2-Thiopheneacetaldehyde, 2-Thiopheneacetaldehyde oxime | Formylation, Acetal formation, Oximation, Reduction |

| 2-Bromothiophene | 2-Thiophene ethanol | Grignard reaction, Reaction with ethylene oxide, Ammonolysis |

| 2-Thiophene ethanol | 2-Thiophene aldehyde, 2-Thiophene acetaldehyde oxime | Oxidation, Oximation, Reduction |

Synthesis of 2-Furylmethylamine Building Blocks

2-Furylmethylamine, commonly known as furfurylamine (B118560), is the second key precursor. Its synthesis is well-established, largely stemming from the biomass-derived platform chemical, furfural (B47365).

The most prominent industrial method for producing furfurylamine is the reductive amination of furfural. mdpi.comsandermanpub.net This process involves reacting furfural with ammonia in the presence of hydrogen gas and a heterogeneous metal catalyst. researchgate.net A variety of catalysts have been employed for this transformation, with Raney Nickel being a common choice due to its efficiency and cost-effectiveness. mdpi.com Under optimized conditions of temperature and pressure, this reaction can achieve high conversion of furfural and excellent selectivity for furfurylamine. mdpi.com Other catalytic systems, including those based on rhodium, have also been shown to be highly effective. sandermanpub.net

Alternative, non-catalytic methods include the reduction of furfuryloxime, which can be prepared from furfural, using reagents such as a zinc/hydrochloric acid system. doi.org Biocatalytic approaches using amine transaminases are also emerging as a green alternative for the synthesis of furfurylamines from furfural derivatives.

| Starting Material | Reagents/Catalyst | Method |

| Furfural | Ammonia, H₂, Raney Ni | Catalytic Reductive Amination mdpi.com |

| Furfural | Ammonia, H₂, Rh/Al₂O₃ | Catalytic Reductive Amination sandermanpub.net |

| Furfuryloxime | Zn, HCl | Chemical Reduction doi.org |

Methodologies for Chiral Amine Precursors

The synthesis of enantiomerically pure N-(2-Furylmethyl)-1-(2-thienyl)ethanamine requires access to chiral precursors, specifically chiral 1-(2-thienyl)ethanamine. Biocatalysis and the use of chiral auxiliaries are the foremost strategies to achieve this.

Enzymatic methods, particularly using ω-transaminases, offer a highly selective route to chiral amines. nih.govresearchgate.net These enzymes can catalyze the asymmetric amination of a prochiral ketone, such as 2-acetylthiophene, to produce the desired (R)- or (S)-1-(2-thienyl)ethanamine with high enantiomeric excess. nih.gov Protein engineering and process optimization have significantly advanced the utility of these biocatalytic methods for industrial-scale synthesis. nih.gov

A well-established chemical approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide (tBS). nih.gov This method involves the condensation of the chiral sulfinamide with 2-acetylthiophene to form a chiral N-sulfinyl imine. Subsequent reduction of this imine is diastereoselective, controlled by the chiral auxiliary. The auxiliary can then be cleaved under acidic conditions to yield the enantiopure primary amine. nih.gov This methodology is robust and has been applied to a wide array of ketones to produce a diverse range of chiral amines. yale.edu

Direct Synthetic Routes for this compound

Once the precursor amines are obtained, they can be coupled to form the final product. The two primary strategies for this final step are reductive amination and nucleophilic substitution.

Reductive Amination Strategies

Reductive amination is a direct and efficient one-pot method for synthesizing the target compound. This strategy involves the reaction of one amine precursor with the corresponding carbonyl compound of the other precursor, followed by in-situ reduction of the resulting imine intermediate.

Specifically, 1-(2-thienyl)ethanone (2-acetylthiophene) can be reacted with 2-furylmethylamine. The initial reaction forms a Schiff base (imine) intermediate, which is then reduced without isolation. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This approach is widely used for the synthesis of secondary amines due to its operational simplicity and the general availability of the starting carbonyl compounds and amines. researchgate.net

The reaction conditions, such as solvent, temperature, and choice of reducing agent, can be optimized to maximize the yield of the desired N-substituted amine.

Nucleophilic Substitution Approaches

An alternative route to this compound is through a nucleophilic substitution reaction. This method involves reacting one of the amine precursors with a derivative of the other precursor that contains a suitable leaving group.

For instance, 1-(2-thienyl)ethanamine can act as a nucleophile and react with a 2-furylmethyl derivative such as 2-(chloromethyl)furan or 2-(bromomethyl)furan. The reaction proceeds via an SN2 mechanism, where the amine nitrogen displaces the halide leaving group, forming the C-N bond of the final product. A base is typically added to neutralize the hydrogen halide formed during the reaction. The reactivity of N-aryl 2-chloroacetamides with various nucleophiles highlights the feasibility of this type of transformation. researchgate.net

Conversely, 2-furylmethylamine could be reacted with a 1-(2-thienyl)ethyl derivative bearing a good leaving group, such as a tosylate or mesylate, to achieve the same outcome. The choice between these pathways often depends on the availability and stability of the starting materials with the appropriate leaving groups.

Condensation Reactions in Amination Syntheses

The formation of the secondary amine linkage in this compound is typically achieved through a reductive amination process. This powerful and versatile method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org This one-pot synthesis is highly efficient and avoids the need to isolate the often-unstable imine intermediate. chemistrysteps.com

The synthesis can proceed via two primary reductive amination pathways:

Reaction of 1-(2-thienyl)ethanone with 2-furylmethylamine.

Reaction of furfural with 1-(2-thienyl)ethanamine.

In both routes, the initial step is the condensation between the carbonyl group and the primary amine to form a Schiff base (an imine). This is followed by reduction of the C=N double bond. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). libretexts.orgyoutube.com Catalytic hydrogenation can also be employed. libretexts.org Sodium cyanoborohydride is particularly effective as it is selective for the iminium ion over the carbonyl group, allowing the reaction to be performed in a single pot. chemistrysteps.com

Table 1: Key Condensation Reactions in Synthesis

| Reaction Type | Precursors | Key Reagents | Product |

|---|---|---|---|

| Reductive Amination | 1-(2-thienyl)ethanone, 2-Furylmethylamine | NaBH₃CN or H₂/Catalyst | This compound |

| Reductive Amination | Furfural, 1-(2-thienyl)ethanamine | NaBH₃CN or H₂/Catalyst | This compound |

| Gewald Synthesis | Ketone, β-Ketonitrile | Elemental Sulfur, Base | 2-Aminothiophene derivative |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Acid/Dehydrating Agent | Furan (B31954) derivative |

Derivatization and Analog Synthesis

Structural modification is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. nih.govbiomedres.us For this compound, derivatization of the furan, thiophene, and ethanamine components can be explored to generate a library of analogs.

Structural Modifications of the Furyl Moiety (e.g., trifluoromethyl substitutions)

The furan ring is an electron-rich heterocycle susceptible to electrophilic substitution, typically at the C5 position. nih.gov Introducing substituents like the trifluoromethyl (CF₃) group can significantly alter the electronic and metabolic properties of the molecule. The high electronegativity of fluorine can impact the compound's acidity, lipophilicity, and binding interactions.

Strategies for introducing CF₃ groups onto a furan ring include:

Direct Trifluoromethylation : This can be achieved through radical, electrophilic, or nucleophilic mechanisms. nih.gov Photoredox-catalyzed methods using sources like trifluoroacetic anhydride (TFAA) have proven effective for acceptor-substituted furans. nih.gov

Cyclocondensation Reactions : Building the furan ring from acyclic precursors already containing the trifluoromethyl group is another powerful strategy. nih.govresearchgate.net For instance, a cascade reaction between enaminones and N-tosylhydrazones catalyzed by copper can produce 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives. rsc.org

Structural Modifications of the Thienyl Moiety (e.g., positional isomerism)

The position of substitution on the thiophene ring is a critical determinant of a molecule's three-dimensional structure and biological activity. creative-chemistry.org.uk While the parent compound features a 2-thienyl group, analogs can be synthesized using 3-thienyl isomers. This change from 1-(2-thienyl)ethanamine to 1-(3-thienyl)ethanamine as a precursor would result in a different spatial arrangement of the thiophene ring relative to the rest of the molecule.

Positional isomers of substituted thiophenes can exhibit distinct biological and physicochemical properties. jst.go.jp For example, in studies of N-thienylcarboxamides, the 2-substituted-3-thienyl and 4-substituted-3-thienyl groups were found to function as bioisosteres of a phenyl group, whereas the 3-substituted-2-thienyl group did not, leading to lower activity. jst.go.jp The synthesis of these isomers often requires different starting materials or strategic use of directing groups during electrophilic substitution. researchgate.net Comparing the properties of these isomers provides valuable structure-activity relationship (SAR) data. acs.org

Table 2: Comparison of Thienyl Positional Isomers

| Isomer | Description | Potential Impact |

|---|---|---|

| 2-Thienyl | Substitution at the carbon adjacent to the sulfur atom. | The parent compound's configuration. |

| 3-Thienyl | Substitution at the carbon beta to the sulfur atom. | Alters the angle and distance between the thiophene and furan rings, potentially affecting receptor binding. |

Modifications of the Ethanamine Linker and Chiral Center

The ethanamine linker connecting the furan and thiophene moieties is a key structural element that can be modified to alter flexibility, length, and basicity.

Potential modifications include:

Chain Length : The ethyl chain can be shortened to a methyl or lengthened to a propyl or butyl chain by starting with different amino acid or keto-acid precursors. This alters the distance between the aromatic rings.

Alkylation : The secondary amine can be alkylated to a tertiary amine, which would change its basicity and hydrogen bonding capability.

Incorporation into a Ring : The linker could be constrained by incorporating it into a cyclic structure, such as a piperidine or pyrrolidine ring, to reduce conformational flexibility.

Chiral Center : The methyl group on the chiral carbon of the ethanamine bridge can be replaced with other alkyl or functional groups. This can be achieved by using different ketones in the reductive amination step (e.g., 1-(2-thienyl)propan-1-one instead of 1-(2-thienyl)ethanone). These changes directly probe the steric and electronic requirements of the binding site at this position. mdpi.com

Stereoselective Synthesis Approaches for Enantiomerically Enriched this compound

This compound possesses a stereocenter at the carbon atom bearing the thienyl, methyl, and amino groups. Consequently, it exists as a pair of enantiomers. The synthesis of enantiomerically pure amines is of great importance, as different enantiomers often exhibit distinct pharmacological profiles.

Approaches to obtain enantiomerically enriched forms include:

Chiral Resolution : The racemic mixture can be separated using classical resolution techniques, such as fractional crystallization of diastereomeric salts formed with a chiral acid (e.g., tartaric acid).

Asymmetric Synthesis : This is a more efficient approach that aims to create the desired enantiomer selectively from the outset. Key strategies include:

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the amine or carbonyl precursor to direct the stereochemical outcome of the reductive amination, after which the auxiliary is removed.

Chiral Catalysts : The reductive amination can be performed using a chiral catalyst, such as a transition metal complex with chiral ligands or a chiral organocatalyst. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Enzymatic Resolution/Reduction : Biocatalysts (enzymes) can be used to selectively react with one enantiomer in a racemic mixture (kinetic resolution) or to perform a stereoselective reduction of the imine intermediate.

Starting from a Chiral Pool : The synthesis can begin with an enantiomerically pure precursor, such as a chiral amino acid or an alcohol derived from the chiral pool. For example, enantiopure 1-(2-thienyl)ethanamine could be synthesized and then reacted with furfural in a reaction that does not affect the existing stereocenter.

The synthesis of chiral thiophene-containing monomers and their subsequent polymerization has been an area of active research, highlighting the importance of controlling stereochemistry in heterocyclic compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For N-(2-Furylmethyl)-1-(2-thienyl)ethanamine, both ¹H and ¹³C NMR would provide crucial information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the protons on the furan (B31954) and thiophene (B33073) rings, the ethanamine backbone, and the furylmethyl group. The aromatic protons of the furan and thiophene rings would likely appear in the downfield region, typically between 6.0 and 7.5 ppm, with characteristic coupling patterns revealing their substitution. The methine proton of the ethanamine unit would present as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons of the furylmethyl group would likely appear as a singlet or a pair of doublets if they are diastereotopic. The methyl protons on the ethanamine backbone would be expected to show up as a doublet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The carbon atoms of the furan and thiophene rings would resonate in the aromatic region of the spectrum. The chemical shifts of the carbons in the ethanamine and furylmethyl moieties would be indicative of their bonding and proximity to the nitrogen and oxygen atoms. For instance, in related amino alkene structures, carbon shifts can vary significantly based on their substitution and conformation rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z). For this compound, with a predicted molecular formula of C₁₁H₁₃NOS, HRMS would confirm this composition. A PubChem entry for a related isomer, (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine, indicates a monoisotopic mass of 193.05614 Da uni.lu.

Fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Expected cleavages would include the loss of the furylmethyl group, the thiophene ring, or fragments from the ethanamine chain. These fragmentation pathways provide valuable structural information, corroborating the data obtained from NMR spectroscopy. For instance, the mass spectrum of 2-ethylfuran (B109080) shows characteristic fragmentation that can be compared to the fragmentation of the furan moiety in the target compound nist.gov.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would exhibit several key absorption bands.

The N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹ primescholars.com. The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ range. The aromatic C-H stretching vibrations of the furan and thiophene rings would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of these rings would be in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan ring would also have a characteristic absorption. For comparison, the FT-IR spectrum of N-(furan-2-ylmethyl)thiophene-2-carboxamide shows characteristic bands for both the furan and thiophene rings, providing a useful reference researchgate.net.

Table 2: Expected FT-IR Absorption Bands for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the furan and thiophene chromophores in this compound would result in characteristic absorption bands in the UV region.

Furan itself exhibits absorption maxima around 200-220 nm nist.gov. Thiophene absorbs at slightly longer wavelengths, typically around 230-240 nm nist.gov. The conjugation of these rings with the ethanamine side chain may lead to a bathochromic (red) shift of these absorption bands. Studies on related compounds containing both furan and thiophene moieties, such as (E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide and copolymers, have shown absorption maxima in the range of 250-350 nm, which can be attributed to π→π* transitions within the conjugated system primescholars.comresearchgate.net.

X-ray Crystallography for Absolute Configuration and Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. For this compound, which possesses a chiral center at the first carbon of the ethanamine chain, obtaining a single crystal suitable for X-ray diffraction would be highly valuable.

The crystallographic data would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry. This would confirm the connectivity established by NMR and provide insight into the preferred conformation of the molecule in the solid state. While no specific crystal structure for the title compound is currently available, the successful crystallographic analysis of other complex amine derivatives suggests its feasibility rsc.org.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating enantiomers.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the chemical purity of this compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Enantiomeric Separation: As this compound is a chiral compound, the separation of its enantiomers is crucial. This can be achieved using chiral chromatography, either with a chiral stationary phase (CSP) in HPLC or a chiral capillary column in GC. The development of such a method is vital for studying the stereospecific properties of each enantiomer. The literature contains numerous examples of successful enantioseparation of various chiral amines using these techniques, which would serve as a basis for developing a method for the target compound researchgate.netnih.govsigmaaldrich.comsigmaaldrich.com. The choice of the chiral selector and mobile phase composition would be critical for achieving baseline separation of the enantiomers.

An article on the pharmacological and biological investigations of this compound cannot be generated at this time. Extensive searches for scientific data on this specific chemical compound have yielded no information regarding its pharmacological or biological activities.

There is no publicly available research detailing in vitro receptor binding and functional assays, including ligand-receptor interaction studies, binding affinities for receptors such as α2-adrenergic or 5-HT2A, or agonist and antagonist functional profiling. Furthermore, information on its specific receptor subtype selectivity and any potential ion channel modulation is absent from the scientific literature. Similarly, no studies on the enzyme modulation and inhibition properties of this compound could be located.

Therefore, the requested article, with its detailed structure and data tables, cannot be created without the foundational scientific research on the compound .

Pharmacological and Biological Investigations of N 2 Furylmethyl 1 2 Thienyl Ethanamine

Enzyme Modulation and Inhibition Studies

Allosteric Modulation Investigations

There is no available research on the allosteric modulation properties of N-(2-Furylmethyl)-1-(2-thienyl)ethanamine.

Glucokinase (GLK) Activation/Inhibition Studies

No studies have been published regarding the effects of this compound on glucokinase activation or inhibition.

Molecular Mechanisms of Action and Cellular Pathways

Detailed molecular and cellular investigations of this compound are not present in the current scientific literature.

Investigation of Intracellular Signaling Pathways (e.g., KEGG pathway enrichment analysis)

There are no available KEGG pathway enrichment analyses or other studies on the intracellular signaling pathways affected by this compound.

Protein-Ligand Interaction Dynamics and Specificity

Information regarding the protein-ligand interaction dynamics and specificity of this compound is not available.

Effects on Cellular Homeostasis and Stress Responses (e.g., generation of reactive oxygen species, DNA protection mechanisms)

There is no published data on the effects of this compound on cellular homeostasis, including the generation of reactive oxygen species or DNA protection.

Neurochemical Effects in Established Cell Culture Models

No research has been conducted or published on the neurochemical effects of this compound in any established cell culture models.

Pre-clinical Pharmacological Studies in Animal Models

No publicly available scientific literature detailing the pre-clinical pharmacological studies of this compound in animal models was identified.

In Vivo Receptor Occupancy Studies

Information regarding in vivo receptor occupancy studies for this compound is not available in the public domain.

In Vivo Neurochemical Assessments and Neurotransmitter Dynamics

There are no published studies on the in vivo neurochemical assessments or the effects of this compound on neurotransmitter dynamics.

Pharmacodynamic Biomarker Evaluation in Relevant Animal Models

Data on the evaluation of pharmacodynamic biomarkers for this compound in any relevant animal models could not be located in published scientific research.

Pre-clinical Metabolic Fate and Biotransformation

No specific data on the pre-clinical metabolic fate and biotransformation of this compound has been reported in the scientific literature.

In Vitro Metabolic Stability Studies (e.g., liver microsomes, hepatocytes)

There are no available reports on the in vitro metabolic stability of this compound in liver microsomes or hepatocytes.

Identification and Structural Elucidation of Metabolites in Pre-clinical Systems

No studies identifying or structurally elucidating the metabolites of this compound in any pre-clinical systems have been published.

In Vivo Pharmacokinetic Profiling of this compound in Animal Models Remains Undocumented in Publicly Available Research

A thorough review of existing scientific literature reveals a significant gap in the understanding of the pharmacokinetic profile of the chemical compound this compound. At present, there are no publicly accessible studies detailing the in vivo absorption, distribution, metabolism, and excretion (ADME) of this specific molecule in any animal models.

Pharmacokinetic studies are a cornerstone in the development of new therapeutic agents, providing critical insights into how a substance is processed by a living organism. These investigations are essential for establishing a compound's potential efficacy and safety profile. The process typically involves administering the compound to animal models, such as rodents or canines, and subsequently analyzing biological samples to determine key parameters. These parameters include bioavailability, the rate and extent of absorption, distribution throughout the body's tissues and organs, metabolic pathways, and the routes and rate of excretion.

While general methodologies for conducting such animal pharmacokinetic studies are well-established within the field of drug discovery and development, the application of these principles to this compound has not been reported in the available scientific literature. The absence of this data precludes any detailed discussion of its pharmacokinetic behavior, including the creation of data tables related to its biological processing.

For context, research on structurally related compounds, such as the H1-antagonist methapyrilene, has involved in vivo studies in rat models to investigate its metabolic fate. These studies have identified various metabolites, highlighting the importance of such research in understanding the biotransformation of therapeutic candidates. However, due to the unique structural attributes of this compound, direct extrapolation of data from analogous compounds would be scientifically unsound.

Therefore, any detailed account of the in vivo pharmacokinetic profile of this compound in animal models must await the execution and publication of dedicated research studies.

Q & A

Basic: What are the standard synthetic routes for N-(2-Furylmethyl)-1-(2-thienyl)ethanamine, and what experimental conditions are critical for high yields?

Methodological Answer:

The compound can be synthesized via condensation reactions between a furanmethyl-substituted amine and a thienyl-containing aldehyde or ketone. A common approach involves reacting 2-(piperazin-1-yl)ethanamine derivatives with thiophene carbaldehydes under reflux in polar aprotic solvents (e.g., ethanol or methanol) to form Schiff base intermediates . Catalytic methods using Ti(Oi-Pr)₄ (titanium tetraisopropoxide) may enhance stereochemical control in asymmetric syntheses, as demonstrated in related ethanamine derivatives . Critical parameters include:

- Molar ratios (e.g., 1:1.2 amine-to-aldehyde for optimal yield) .

- Reaction time (typically 4–6 hours under reflux).

- Purification via column chromatography or recrystallization.

Advanced: How can reaction conditions be optimized to address low enantiomeric purity in asymmetric syntheses of this compound?

Methodological Answer:

Enantiomeric purity can be improved by:

- Chiral catalysts : Employing Ti(Oi-Pr)₄ with chiral ligands (e.g., binaphthol derivatives) to induce asymmetry, as shown in naphthyl-ethanamine syntheses .

- Solvent effects : Using non-polar solvents (e.g., toluene) to reduce racemization.

- Temperature control : Lowering reaction temperatures to slow kinetic pathways favoring racemic mixtures.

- In situ monitoring : Employing chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess during synthesis.

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm furan and thiophene substituents (δ 6.2–7.5 ppm for aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- FTIR spectroscopy : Identification of C=N (Schiff base, ~1600–1650 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

- Elemental analysis (EA) : To validate C, H, N, and S content.

Advanced: How can discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts) be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or approximations in density functional theory (DFT) calculations. To address this:

- Solvent correction : Apply implicit solvent models (e.g., PCM in Gaussian) to DFT calculations.

- Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers contributing to experimental spectra.

- Hybrid methods : Compare experimental data with averaged DFT results across multiple conformers, as done for thiophene-derived Schiff bases .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Segregate chemical waste and collaborate with certified hazardous waste management services .

Advanced: How can in vitro bioactivity assays (e.g., enzyme inhibition) be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

- Target selection : Prioritize enzymes structurally related to the compound’s moieties (e.g., pancreatic lipase for thiophene/furan derivatives) .

- Assay design :

- Use fluorogenic substrates (e.g., 4-methylumbelliferyl esters) for real-time monitoring.

- Include positive controls (e.g., orlistat for lipase inhibition).

- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

Advanced: What strategies are effective in resolving crystallographic data inconsistencies during structure elucidation?

Methodological Answer:

- Data refinement : Use SHELXL for small-molecule crystallography, which robustly handles twinning and high-resolution data .

- Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or disorder.

- Multi-temperature studies : Collect data at 100 K and 298 K to identify thermal motion artifacts.

Advanced: How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict reactivity. For example, HOMO-LUMO gaps <4 eV suggest potential redox activity .

- Molecular docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., lipase active sites). Prioritize derivatives with strong hydrogen bonds to catalytic residues (e.g., Ser-152 in pancreatic lipase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.